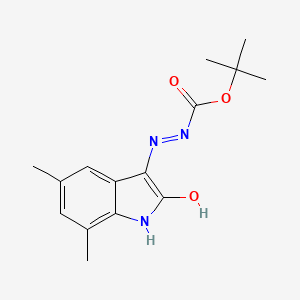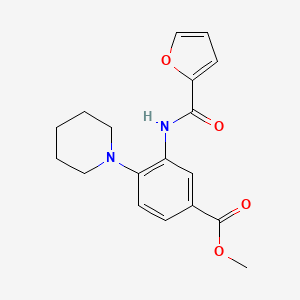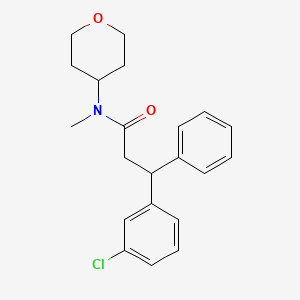![molecular formula C25H19N3 B6115441 2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B6115441.png)
2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine, commonly referred to as MPTN, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. MPTN is a triazepine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
MPTN has been studied extensively for its potential applications in various fields. One of the most promising applications of MPTN is in the field of cancer research. Studies have shown that MPTN exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. MPTN has also been shown to inhibit the growth of cancer cells by disrupting microtubule dynamics.
Wirkmechanismus
The mechanism of action of MPTN is not fully understood, but it is believed to involve the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton that play a critical role in cell division. MPTN has been shown to inhibit the polymerization of tubulin, a protein that makes up microtubules, leading to the disruption of microtubule dynamics and ultimately, cell death.
Biochemical and Physiological Effects:
MPTN has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, MPTN has also been shown to exhibit anti-inflammatory and analgesic activity. Studies have also shown that MPTN exhibits potent antioxidant activity, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPTN in lab experiments is its potency. MPTN has been shown to exhibit potent anti-cancer activity at relatively low concentrations. However, one of the limitations of using MPTN in lab experiments is its toxicity. MPTN has been shown to exhibit cytotoxicity towards normal cells, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on MPTN. One area of research is the development of more potent and selective MPTN analogs. Another area of research is the investigation of the potential clinical applications of MPTN, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of MPTN and its effects on normal cells.
Synthesemethoden
The synthesis of MPTN involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form 2-(4-methylphenyl) hydrazine. This intermediate is then reacted with 1-naphthyl isocyanate to form MPTN. The reaction is carried out under reflux in anhydrous ethanol, and the product is obtained as a yellow solid.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-5-phenyl-3H-benzo[h][1,3,4]benzotriazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3/c1-17-11-13-19(14-12-17)25-26-23-16-21-10-6-5-9-20(21)15-22(23)24(27-28-25)18-7-3-2-4-8-18/h2-16H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXZJESTONOIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC4=CC=CC=C4C=C3C(=NN2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-cyclopentyl-2-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6115363.png)
![7-(2,3-dimethoxybenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B6115373.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(diisobutylamino)sulfonyl]benzoate](/img/structure/B6115380.png)
![4-amino-N-[2-(1H-imidazol-4-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6115383.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6115396.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6115414.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B6115415.png)
![3-(4-ethoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B6115420.png)

![N,N-dimethyl-5-({methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}methyl)-1,3-thiazol-2-amine](/img/structure/B6115428.png)

![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6115446.png)